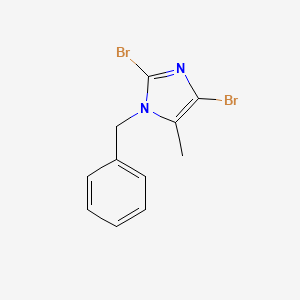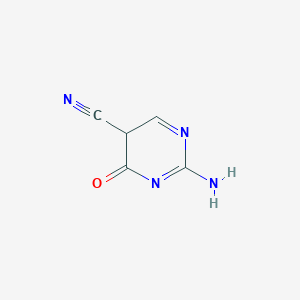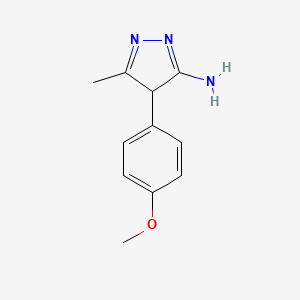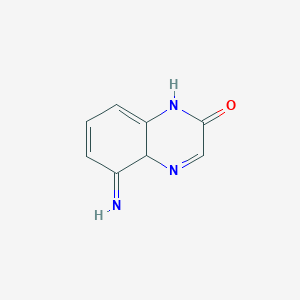
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique diazinane ring structure, which is substituted with amino, benzyl, and methoxypropylamino groups.
Méthodes De Préparation
The synthesis of 6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the diazinane ring with benzyl halides in the presence of a base.
Methoxypropylation: The final step involves the substitution of the amino group with a methoxypropyl group using methoxypropyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxypropyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
6-Amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
6-Amino-1-benzyl-5-methylaminouracil: This compound has a similar diazinane ring structure but differs in the substitution pattern, with a methylamino group instead of a methoxypropylamino group.
6-Amino-1-benzyl-5-(3-hydroxypropylamino)-1H-pyrimidine-2,4-dione: This compound has a hydroxypropylamino group instead of a methoxypropylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C15H22N4O3 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
6-amino-1-benzyl-5-(3-methoxypropylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H22N4O3/c1-22-9-5-8-17-12-13(16)19(15(21)18-14(12)20)10-11-6-3-2-4-7-11/h2-4,6-7,12-13,17H,5,8-10,16H2,1H3,(H,18,20,21) |
Clé InChI |
PXCLFJOSGKICBR-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)


![6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343081.png)

![6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)

